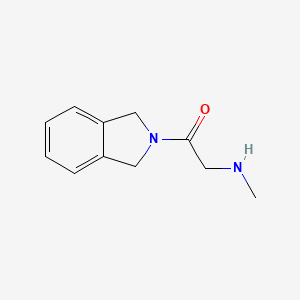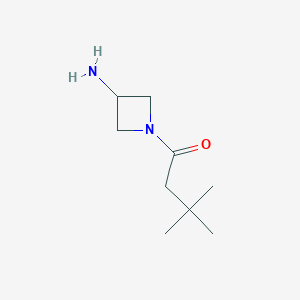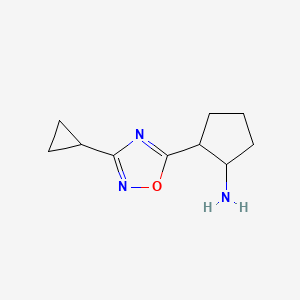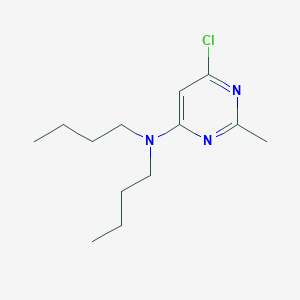
1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(methylamino)ethan-1-one, commonly known as isoindoline-1-ethanamine, is an organic compound belonging to the isoindoline family. It is a colorless solid with a molecular weight of 205.3 g/mol and a melting point of 93-95 °C. Isoindoline-1-ethanamine has been studied extensively in the fields of synthetic organic chemistry, medicinal chemistry, and pharmacology. It is used as an intermediate in the synthesis of various drugs, such as the anti-inflammatory drug flurbiprofen, and has been studied for its potential applications in the treatment of various diseases.
Scientific Research Applications
Potential Applications in Chemistry and Material Science
Synthesis and Applications of Related Compounds : The research on compounds like 1,3-propanediol and 2,3-butanediol, as well as their downstream processing, indicates a broader interest in diols and related chemicals for their applications in producing chemicals and materials from biological sources (Zhi-Long Xiu & A. Zeng, 2008). These findings suggest a growing area of research focused on sustainable chemical production methods, where a compound like "1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)ethan-1-one" might find relevance in novel synthesis pathways or as an intermediate in the production of bio-based polymers or chemicals.
Chemical Analysis and Bioactive Heterocyclic Compounds : The analysis and synthesis of bioactive heterocyclic compounds are critical areas of research in medicinal chemistry. For example, studies on β-N-Methylamino-L-alanine (BMAA) and its isomers highlight the importance of chemical analysis in understanding the bioactivity of non-canonical amino acids (S. Banack & S. Murch, 2017). This indicates that compounds with complex structures, such as "1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)ethan-1-one," could be of interest in studies related to their potential bioactivity, synthesis, and analytical detection methods.
Polymers from Renewable Resources : The exploration of polymers derived from renewable resources, such as isosorbide, isomannide, and isoidide, highlights an area where compounds with specific structural features are investigated for their potential in creating new, sustainable polymer materials (F. Fenouillot et al., 2010). This research direction suggests potential interest in exploring how "1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)ethan-1-one" might contribute to the development of new materials, especially if the compound or its derivatives possess unique properties conducive to polymer chemistry.
properties
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-6-11(14)13-7-9-4-2-3-5-10(9)8-13/h2-5,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXYZTSVXYCZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(Difluoromethoxy)-5-methylphenyl]methanamine](/img/structure/B1468948.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}oxolan-3-amine](/img/structure/B1468949.png)


amine](/img/structure/B1468952.png)

![[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468954.png)
![methyl({[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1468955.png)
![1-[(Thiophen-3-yl)methyl]azetidin-3-ol](/img/structure/B1468957.png)

![5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B1468962.png)

